![molecular formula C17H22N4OS B4437503 2-{[cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4437503.png)
2-{[cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide
Overview
Description
2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrazinamide derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide is not fully understood. However, it has been proposed that this compound may exert its antimicrobial activity by inhibiting the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in the programmed cell death process.
Biochemical and Physiological Effects:
2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide has been found to exhibit significant biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. In addition, this compound has been found to inhibit the expression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research and development of 2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide. One potential direction is to explore its potential as a novel anti-tuberculosis agent. Another potential direction is to investigate its potential as a cancer therapeutic agent. Furthermore, it may be possible to modify the structure of this compound to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Scientific Research Applications
2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide has been found to exhibit promising biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which causes tuberculosis. In addition, this compound has shown potent cytotoxic activity against cancer cells, making it a potential candidate for cancer treatment. Furthermore, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[[cyclohexyl(thiophen-2-yl)methyl]amino]-N-pyrazin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(21-15-11-18-8-9-19-15)12-20-17(14-7-4-10-23-14)13-5-2-1-3-6-13/h4,7-11,13,17,20H,1-3,5-6,12H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULKGWDCCYRCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CS2)NCC(=O)NC3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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